molecular formula C16H24ClN3O2 B2754896 3-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea CAS No. 1797597-53-5

3-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea

Cat. No.: B2754896
CAS No.: 1797597-53-5
M. Wt: 325.84
InChI Key: QSZVIIXTZLXHGZ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea is a synthetic urea derivative of significant interest in early-stage pharmacological and chemical research. Urea-based compounds are a prominent area of investigation due to their diverse biological activities. Aromatic urea derivatives, in particular, have been extensively studied for their potential as core structures in developing enzyme inhibitors, with some showing activity as tubulin ligands that can inhibit tubulin polymerization . Furthermore, heterocyclic urea derivatives are known to play important roles as inhibitors against various kinase targets, such as receptor tyrosine kinases (RTKs) and raf kinases, which are critical in cellular signaling pathways . The specific molecular architecture of this compound, which incorporates a 3-chlorophenyl group, a dimethylaminoethyl chain, and an oxan-4-yl (tetrahydropyran) group, makes it a valuable chemical tool for researchers. It is used to explore structure-activity relationships (SAR) and to probe complex biological processes involving protein-protein interactions and signal transduction. This compound is intended for research applications only, strictly within laboratory settings.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2/c1-19(2)8-9-20(15-6-10-22-11-7-15)16(21)18-14-5-3-4-13(17)12-14/h3-5,12,15H,6-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZVIIXTZLXHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1CCOCC1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the oxan-4-yl group: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the 3-chlorophenyl group: This step may involve a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the dimethylaminoethyl group: This can be done through a nucleophilic substitution reaction, where the dimethylaminoethyl group is attached to the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of flow microreactor systems, which offer more efficient, versatile, and sustainable production compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

3-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Urea vs. Thiourea and Carbamate

  • Urea vs. Thiourea: The target compound’s urea core (O=C(NH)₂) offers stronger hydrogen-bonding capacity compared to thioureas (S=C(NH)₂), which exhibit greater lipophilicity and altered metabolic pathways .
  • Urea vs. Carbamate : Carbamates (e.g., Pirimicarb) contain an ester-linked oxygen, increasing susceptibility to hydrolysis compared to urea’s amide bond. Pirimicarb’s dimethylpyrimidinyl group enhances pesticidal activity via acetylcholine esterase inhibition .

Substituent Effects

  • Dimethylaminoethyl Group: Shared with Sumatriptan (), this group enhances solubility and receptor binding. In Sumatriptan, it mediates serotonin receptor agonism via charge interactions .

Pharmacological and Metabolic Comparisons

  • Solubility: The target compound’s dimethylaminoethyl group likely confers better aqueous solubility than perfluorinated compounds in (e.g., [72785-08-1]), which contain long fluorinated chains .
  • Metabolic Stability : The oxan-4-yl group may slow hepatic oxidation compared to linear ethers, as seen in carbamate insecticides () .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 3-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization, substitution, and urea bond formation. A common approach starts with chlorination of aniline derivatives, followed by coupling with isocyanate intermediates. For example, highlights that similar urea derivatives require controlled reaction temperatures (e.g., reflux at 65°C) and solvents like acetonitrile to optimize yield and purity. Catalysts such as DABCO may enhance reaction efficiency . Key parameters include solvent polarity (e.g., acetonitrile vs. hexane), stoichiometric ratios, and purification methods (e.g., recrystallization).

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D techniques), high-resolution mass spectrometry (HRMS) , and Fourier-transform infrared spectroscopy (FTIR) . For instance, provides SMILES and InChI identifiers for structurally related compounds, which can guide spectral interpretation. X-ray crystallography may resolve stereochemical ambiguities in the tetrahydropyran (oxan-4-yl) moiety .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Begin with in vitro assays targeting kinases, GPCRs, or ion channels, given the dimethylaminoethyl group’s potential for receptor interaction (). Use cell viability assays (e.g., MTT) for cytotoxicity screening. For example, notes that similar urea derivatives show activity in cancer models, suggesting assays like apoptosis induction or caspase activation .

Advanced Research Questions

Q. How do modifications to the urea backbone or substituents influence structure-activity relationships (SAR)?

  • Methodological Answer : Systematic SAR studies require synthesizing analogs with variations in the chlorophenyl, dimethylaminoethyl, or oxan-4-yl groups. emphasizes that trifluoromethyl or pyridinyl substituents can alter binding affinity to biological targets. Computational tools (e.g., molecular docking) should guide analog design, while surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies target binding .

Q. How can contradictory data in literature on similar urea derivatives be resolved?

  • Methodological Answer : Conduct meta-analysis of existing studies to identify confounding variables (e.g., assay conditions, cell lines). For example, advises revisiting experimental protocols (e.g., solvent effects on solubility) and validating findings through orthogonal methods (e.g., LC-MS for metabolite identification). Reproduce key experiments under standardized conditions .

Q. What experimental designs are suitable for evaluating environmental fate or ecotoxicological impacts?

  • Methodological Answer : Adopt a tiered approach:
  • Phase 1 : Determine physicochemical properties (logP, pKa) via shake-flask or chromatographic methods ().
  • Phase 2 : Use microcosm studies to assess biodegradation pathways and metabolite toxicity.
  • Phase 3 : Apply QSAR models to predict bioaccumulation potential, referencing ’s data on chlorophenyl-containing compounds .

Q. How can theoretical frameworks guide research on this compound’s mechanism of action?

  • Methodological Answer : Link studies to established theories like kinase inhibition or allosteric modulation . highlights integrating molecular dynamics simulations to explore interactions with ATP-binding pockets. Use systems biology models to map downstream signaling pathways affected by the dimethylaminoethyl group .

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